molecular formula C10H3Cl2N3O2 B3045789 2,4-Dichloro-6-nitroquinoline-3-carbonitrile CAS No. 113944-49-3

2,4-Dichloro-6-nitroquinoline-3-carbonitrile

Cat. No. B3045789
CAS RN: 113944-49-3
M. Wt: 268.05 g/mol
InChI Key: UPUJFKUYASNFHP-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-nitroquinoline-3-carbonitrile (DCNC) is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. DCNC is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 267.08 g/mol. In

Scientific Research Applications

Synthesis and Spectroscopic Analysis

One of the primary applications of 2,4-Dichloro-6-nitroquinoline-3-carbonitrile is in the synthesis and spectroscopic analysis of related compounds. For example, Jukić et al. (2010) studied the synthesis and structural analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, which has similarities to this compound. Their research focused on understanding the molecular structure and optical properties of these compounds, contributing to the broader understanding of nitroquinoline derivatives (Jukić et al., 2010).

Anticancer Agent Synthesis

A significant area of research involves the use of this compound in the development of anticancer agents. Chauhan et al. (2015) designed and synthesized novel compounds derived from this compound, demonstrating their potential as anticancer agents. These studies provide valuable insights into structure-activity relationships and molecular modeling, enhancing our understanding of cancer treatment options (Chauhan et al., 2015).

Corrosion Inhibition Studies

Another application of this compound derivatives is in the field of corrosion inhibition. Verma et al. (2015) investigated the inhibition of mild steel corrosion using 2-amino-4-arylquinoline-3-carbonitriles. These studies contribute to the development of more effective corrosion inhibitors, a critical aspect in materials science (Verma et al., 2015).

Chemical Synthesis and Reactions

Research also focuses on the synthesis and chemical reactions of chloroquinoline-3-carbonitrile derivatives, including this compound. Mekheimer et al. (2019) provided a comprehensive review of the synthetic methods and reactions involving these compounds, highlighting their role in producing biologically active substances (Mekheimer et al., 2019).

Computational Studies and Crystal Structure Analysis

Computational studies and crystal structure analysis of quinoline derivatives are also important research areas. Al-Ahmary et al. (2018) conducted a detailed study of a novel quinoline derivative, revealing insights into its stability and molecular structure through computational methods (Al-Ahmary et al., 2018).

properties

IUPAC Name

2,4-dichloro-6-nitroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl2N3O2/c11-9-6-3-5(15(16)17)1-2-8(6)14-10(12)7(9)4-13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUJFKUYASNFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C(=N2)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554639
Record name 2,4-Dichloro-6-nitroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113944-49-3
Record name 2,4-Dichloro-6-nitroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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